molecular formula C14H16ClN3 B8290994 2-(Chloromethyl)-1-isopentyl-benzimidazole-5-carbonitrile

2-(Chloromethyl)-1-isopentyl-benzimidazole-5-carbonitrile

Cat. No.: B8290994
M. Wt: 261.75 g/mol
InChI Key: DXGKVRHHXAAGBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-1-isopentyl-benzimidazole-5-carbonitrile is an organic compound with a complex structure that includes a benzoimidazole core, a chloromethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-isopentyl-benzimidazole-5-carbonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-isopentyl-benzimidazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoimidazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted benzoimidazoles .

Scientific Research Applications

2-(Chloromethyl)-1-isopentyl-benzimidazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-isopentyl-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carbonitrile group may also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-chloromethyl-1H-benzoimidazole: Lacks the 3-methyl-butyl group and carbonitrile group.

    1-(3-methyl-butyl)-1H-benzoimidazole: Lacks the chloromethyl and carbonitrile groups.

    5-cyano-1H-benzoimidazole: Lacks the chloromethyl and 3-methyl-butyl groups.

Uniqueness

2-(Chloromethyl)-1-isopentyl-benzimidazole-5-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

2-(chloromethyl)-1-(3-methylbutyl)benzimidazole-5-carbonitrile

InChI

InChI=1S/C14H16ClN3/c1-10(2)5-6-18-13-4-3-11(9-16)7-12(13)17-14(18)8-15/h3-4,7,10H,5-6,8H2,1-2H3

InChI Key

DXGKVRHHXAAGBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)C#N)N=C1CCl

Origin of Product

United States

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